molecular formula C16H12N2O5S2 B15085210 2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B15085210
M. Wt: 376.4 g/mol
InChI Key: ZDPSKPCXGLOTDE-QXMHVHEDSA-N
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Description

2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes an indole nucleus and a thiazolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential biological activities and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 1-acetyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with thiosemicarbazide to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C16H12N2O5S2

Molecular Weight

376.4 g/mol

IUPAC Name

2-[(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C16H12N2O5S2/c1-7(15(22)23)17-14(21)12(25-16(17)24)11-9-5-3-4-6-10(9)18(8(2)19)13(11)20/h3-7H,1-2H3,(H,22,23)/b12-11-

InChI Key

ZDPSKPCXGLOTDE-QXMHVHEDSA-N

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C(=O)C)/SC1=S

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)C(=O)C)SC1=S

Origin of Product

United States

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